N'-hydroxy-5-methylpyridine-3-carboximidamide
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Overview
Description
N’-hydroxy-5-methylpyridine-3-carboximidamide is a heterocyclic organic compound that contains a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-hydroxy-5-methylpyridine-3-carboximidamide typically involves the reaction of 5-methylpyridine-3-carboximidamide with hydroxylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for N’-hydroxy-5-methylpyridine-3-carboximidamide are similar to laboratory synthesis but are scaled up to accommodate larger quantities. These methods often involve continuous flow reactors and optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Types of Reactions
N’-hydroxy-5-methylpyridine-3-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield N’-hydroxy-5-methylpyridine-3-carboxylic acid, while reduction may produce N’-hydroxy-5-methylpyridine-3-carboximidamide derivatives .
Scientific Research Applications
N’-hydroxy-5-methylpyridine-3-carboximidamide has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and antimicrobial properties.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N’-hydroxy-5-methylpyridine-3-carboximidamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can affect various biochemical pathways, leading to the desired therapeutic or biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-hydroxy-5-methylpyridine-3-carboximidamide include:
- N’-hydroxy-4-methylpyridine-3-carboximidamide
- N’-hydroxy-3-methylpyridine-3-carboximidamide
- N’-hydroxy-2-methylpyridine-3-carboximidamide
Uniqueness
N’-hydroxy-5-methylpyridine-3-carboximidamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical properties and biological activities. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Properties
Molecular Formula |
C7H9N3O |
---|---|
Molecular Weight |
151.17 g/mol |
IUPAC Name |
N'-hydroxy-5-methylpyridine-3-carboximidamide |
InChI |
InChI=1S/C7H9N3O/c1-5-2-6(4-9-3-5)7(8)10-11/h2-4,11H,1H3,(H2,8,10) |
InChI Key |
USBYDIXYURVBDA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CN=C1)C(=NO)N |
Origin of Product |
United States |
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